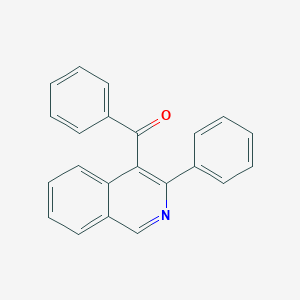

Phenyl-(3-phenylisoquinolin-4-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(3-phenylisoquinolin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO/c24-22(17-11-5-2-6-12-17)20-19-14-8-7-13-18(19)15-23-21(20)16-9-3-1-4-10-16/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASFBDKKLQDIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462077 | |

| Record name | Phenyl(3-phenylisoquinolin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149081-58-3 | |

| Record name | Phenyl(3-phenylisoquinolin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Phenyl 3 Phenylisoquinolin 4 Yl Methanone Derivatives

Nucleophilic Additions and Substitutions on the Isoquinoline (B145761) Framework

The isoquinoline framework, particularly when substituted with an electron-withdrawing benzoyl group at the C4 position, is susceptible to nucleophilic attack. The nitrogen atom at position 2 activates the C1 position for nucleophilic addition. Furthermore, the carbonyl group of the methanone (B1245722) moiety is a primary site for nucleophilic addition.

Nucleophilic attack can occur at the C1 position of the isoquinoline ring, especially after activation by N-alkylation or N-acylation, which increases the electrophilicity of the ring system. Reagents such as organolithium compounds or Grignard reagents are expected to add to the C=N bond.

The benzoyl group at C4 makes the isoquinoline ring electron-deficient, potentially enabling nucleophilic aromatic substitution (SNAr) reactions if a suitable leaving group is present on the ring, though this is less common for a simple phenyl substituent.

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile | Reagent/Conditions | Expected Product |

|---|---|---|

| Grignard Reagent (e.g., MeMgBr) | 1. MeMgBr, THF, 0 °C to rt2. H₂O workup | Phenyl-(1-methyl-3-phenyl-1,2-dihydroisoquinolin-4-yl)methanone |

| Organolithium (e.g., n-BuLi) | 1. n-BuLi, THF, -78 °C to rt2. H₂O workup | (1-Butyl-3-phenyl-1,2-dihydroisoquinolin-4-yl)(phenyl)methanone |

Electrophilic Reactions and Trapping at Reactive Sites

Electrophilic aromatic substitution (EAS) on the phenyl and isoquinoline rings of Phenyl-(3-phenylisoquinolin-4-yl)methanone is expected to occur at positions dictated by the directing effects of the existing substituents. The benzoyl group is a deactivating, meta-directing group for the phenyl ring attached to the carbonyl. The phenyl group at C3 is also deactivating towards the isoquinoline ring but will direct incoming electrophiles to the ortho and para positions of its own ring. The isoquinoline nucleus itself is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, electrophilic substitution, if it occurs, is most likely at the C5 and C8 positions of the benzo part of the isoquinoline ring.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent/Conditions | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Phenyl-(5-nitro-3-phenylisoquinolin-4-yl)methanone and/or (3-Nitrophenyl)-(3-phenylisoquinolin-4-yl)methanone |

| Bromination | Br₂, FeBr₃ | Phenyl-(5-bromo-3-phenylisoquinolin-4-yl)methanone and/or (3-Bromophenyl)-(3-phenylisoquinolin-4-yl)methanone |

Oxidative Transformations of the Compound and its Precursors

The Phenyl-(3-phenylisoquinolin-4-yl)methanone molecule has several sites that could undergo oxidation. The methanone moiety can be cleaved under strong oxidative conditions. The isoquinoline ring itself is generally stable to oxidation, but under harsh conditions, it can be degraded. More controlled oxidations might target the benzylic positions of precursors or derivatives. For instance, if a methyl group were present on one of the phenyl rings, it could be oxidized to a carboxylic acid.

A known oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes can lead to the formation of C1-benzoyl isoquinolines, suggesting that the core structure is stable under certain oxidative conditions. nih.govthieme-connect.com

Table 3: Potential Oxidative Transformations

| Reaction Type | Reagent/Conditions | Potential Product |

|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | Phenyl 3-phenylisoquinoline-4-carboxylate |

| Oxidative Cleavage | KMnO₄, heat | 3-Phenylisoquinoline-4-carboxylic acid and Benzoic acid |

Rearrangement Processes and Intramolecular Cyclizations

The methanone moiety offers a handle for rearrangement reactions. For example, the corresponding oxime of Phenyl-(3-phenylisoquinolin-4-yl)methanone could undergo a Beckmann rearrangement to yield an amide. organic-chemistry.orgmasterorganicchemistry.comaudreyli.comwikipedia.orgillinois.edu The stereochemistry of the oxime would determine which group migrates.

Intramolecular cyclizations are also a possibility, particularly if functional groups are introduced onto the phenyl rings. For instance, an intramolecular Friedel-Crafts reaction could occur if a suitable tethered electrophile is present, leading to the formation of fused polycyclic systems. masterorganicchemistry.comnih.gov

Table 4: Potential Rearrangement and Cyclization Reactions

| Reaction Type | Starting Material/Conditions | Expected Product |

|---|---|---|

| Beckmann Rearrangement | Oxime of the title compound / H₂SO₄ | N-(3-Phenylisoquinolin-4-yl)benzamide or 3-Phenyl-N-phenylisoquinoline-4-carboxamide |

| Intramolecular Friedel-Crafts | Derivative with a 2-(chloroacetyl)amino group on the 3-phenyl ring / AlCl₃ | Fused lactam derivative |

Functional Group Interconversions of the Methanone Moiety

The carbonyl group of the methanone is a versatile functional group that can undergo a variety of interconversions. Reduction of the ketone can yield a secondary alcohol, which can be further modified. Complete reduction can lead to a methylene (B1212753) group. The carbonyl group can also be converted into a C=C double bond via olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions.

Table 5: Functional Group Interconversions of the Methanone Moiety

| Reaction Type | Reagent/Conditions | Expected Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄, MeOH | Phenyl-(3-phenylisoquinolin-4-yl)methanol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene glycol, heat | 4-Benzyl-3-phenylisoquinoline |

| Wittig Reaction | Ph₃P=CH₂, THF | 4-(1-Phenylethenyl)-3-phenylisoquinoline |

Despite a comprehensive search for spectroscopic data for the chemical compound Phenyl-(3-phenylisoquinolin-4-yl)methanone , CAS Number 149081-58-3 , the necessary experimental data for a detailed analysis as requested is not available in the public domain through standard scientific databases and publications.

The requested article, focusing on the "Advanced Spectroscopic Characterization and Structural Elucitation" of this specific compound, requires access to its ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (HRMS) data. Regrettably, these detailed experimental spectra and associated research findings could not be located.

Therefore, it is not possible to generate the requested scientific article with the specified outline and content inclusions, which are entirely dependent on the availability of this primary spectroscopic data. The compound is listed in chemical supplier databases, confirming its existence, but its detailed analytical characterization does not appear to be published in readily accessible scientific literature.

To provide the requested in-depth analysis, the acquisition of original experimental data through laboratory analysis of a sample of Phenyl-(3-phenylisoquinolin-4-yl)methanone would be required.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

An experimental investigation using Infrared (IR) spectroscopy would be required to identify the characteristic vibrational modes and functional groups of Phenyl-(3-phenylisoquinolin-4-yl)methanone. The analysis would focus on identifying key absorption bands corresponding to the vibrations of its constituent parts, such as the C=O stretching of the ketone, C=N stretching of the isoquinoline (B145761) ring, and various C-H and C=C stretching and bending modes of the aromatic rings. Without experimental data, a table of characteristic vibrational frequencies cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

The electronic absorption and emission properties of Phenyl-(3-phenylisoquinolin-4-yl)methanone remain uncharacterized in published literature. A thorough study would involve dissolving the compound in various solvents to analyze its photophysical behavior.

Analysis of Electronic Absorption Properties

UV-Vis absorption spectroscopy would be used to determine the wavelengths of maximum absorption (λmax). These absorption bands would correspond to electronic transitions within the molecule, such as π→π* and n→π* transitions, which are characteristic of its conjugated aromatic system. A data table summarizing these properties is not available.

Investigation of Emission Spectra and Quantum Yields

To understand the compound's luminescence properties, its fluorescence or phosphorescence emission spectra would need to be recorded upon excitation at its absorption maxima. The quantum yield, which measures the efficiency of the emission process, would also need to be experimentally determined. Currently, there is no published data on the emission characteristics or quantum yields for this specific molecule.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules of Phenyl-(3-phenylisoquinolin-4-yl)methanone in the solid state could be determined through single-crystal X-ray crystallography. This technique would provide definitive data on bond lengths, bond angles, and crystal packing. A search of crystallographic databases reveals no existing crystal structure for this compound. Therefore, a table of crystallographic data and refinement details cannot be compiled.

Computational Chemistry and Theoretical Investigations of Phenylisoquinoline Methanone Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

In the absence of specific studies on Phenyl-(3-phenylisoquinolin-4-yl)methanone, we can look to research on analogous compounds to understand the potential methodologies. Density Functional Theory (DFT) is a powerful quantum chemical method widely used to investigate the electronic structure and properties of organic molecules. A common approach involves geometry optimization of the ground state using a functional such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)). This would provide insights into the molecule's stable conformation, bond lengths, and bond angles.

Time-Dependent DFT (TD-DFT) is an extension of DFT that is employed to study excited-state properties. This method is instrumental in predicting electronic absorption and emission spectra, which are crucial for understanding the photophysical behavior of a compound. For a molecule like Phenyl-(3-phenylisoquinolin-4-yl)methanone, TD-DFT calculations could help in understanding its potential as a chromophore or luminophore.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Charge Distribution

The electronic properties of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule.

For a hypothetical study on Phenyl-(3-phenylisoquinolin-4-yl)methanone, the HOMO and LUMO energy levels would be calculated to predict its electronic behavior. The spatial distribution of these orbitals would reveal the regions of the molecule that are most likely to be involved in electron transfer processes.

Furthermore, an analysis of the charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is invaluable for predicting how the molecule would interact with other chemical species.

Prediction and Interpretation of Spectroscopic Properties through Theoretical Models

Computational models are highly effective in predicting and interpreting various spectroscopic data. For Phenyl-(3-phenylisoquinolin-4-yl)methanone, theoretical calculations could simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra, obtained from frequency calculations, can help in the assignment of vibrational modes observed in experimental spectra. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. As mentioned, TD-DFT is the method of choice for simulating UV-Vis absorption spectra, providing information about the electronic transitions responsible for the observed absorption bands.

Excited State Properties and Photophysical Mechanisms

A detailed computational investigation into the excited states of Phenyl-(3-phenylisoquinolin-4-yl)methanone would be necessary to understand its photophysical properties. This would involve calculating the energies of the lowest singlet (S1) and triplet (T1) excited states. The energy difference between these states (ΔE_ST) is a key factor in determining processes such as intersystem crossing and the potential for phosphorescence or thermally activated delayed fluorescence (TADF).

Computational analysis could also elucidate the mechanisms of radiative (fluorescence and phosphorescence) and non-radiative (internal conversion and intersystem crossing) decay from the excited state. This would provide a comprehensive picture of the molecule's behavior upon photoexcitation.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For Phenyl-(3-phenylisoquinolin-4-yl)methanone, theoretical calculations could be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This would provide valuable insights into its reactivity and the formation of potential products. For instance, the sites most susceptible to nucleophilic or electrophilic attack could be predicted, guiding synthetic strategies or understanding its metabolic fate.

Structure Property Relationships in Non Biological Contexts

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of Phenyl-(3-phenylisoquinolin-4-yl)methanone are largely governed by the electronic nature of the isoquinoline (B145761) ring system and the attached phenyl and benzoyl moieties. The introduction of substituents on any of these aromatic rings can significantly alter the electron density distribution within the molecule, thereby influencing its susceptibility to chemical transformations.

The isoquinoline nitrogen atom, being electronegative, reduces the electron density of the heterocyclic ring, particularly at the ortho and para positions. This inherent electron deficiency makes the isoquinoline core susceptible to nucleophilic attack. The reactivity of related chloroquinolines in nucleophilic substitution reactions has been shown to be highly dependent on the nature and position of substituents. For instance, electron-withdrawing groups on the quinoline ring enhance the rate of nucleophilic substitution, while electron-donating groups have the opposite effect. This principle can be extended to Phenyl-(3-phenylisoquinolin-4-yl)methanone, where substituents on the isoquinoline ring would modulate the reactivity of any leaving groups present.

Conversely, the phenyl and benzoyl rings are more likely to undergo electrophilic substitution. The reactivity of these rings can be tuned by the introduction of various functional groups. Electron-donating groups, such as alkoxy or amino groups, would activate the rings towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. In contrast, electron-withdrawing groups, like nitro or cyano groups, would deactivate the rings and direct substitution to the meta position.

The benzoyl group itself can influence the reactivity of the molecule. The carbonyl group is a site for nucleophilic addition, and the nature of the phenyl ring attached to it will affect the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on this phenyl ring will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

A hypothetical data table illustrating the predicted effect of substituents on the reactivity of the benzoyl phenyl ring towards a generic electrophile 'E⁺' is presented below. The relative rates are qualitative predictions based on established principles of electrophilic aromatic substitution.

| Substituent (on benzoyl phenyl ring) | Position | Predicted Relative Rate of Electrophilic Substitution | Directing Effect |

| -OCH₃ | para | > 1 | ortho, para |

| -CH₃ | para | > 1 | ortho, para |

| -H | - | 1 | - |

| -Cl | para | < 1 | ortho, para |

| -NO₂ | meta | << 1 | meta |

Modulating Electronic and Photophysical Properties through Structural Variation

The extended π-conjugated system of Phenyl-(3-phenylisoquinolin-4-yl)methanone suggests that this compound is likely to possess interesting electronic and photophysical properties. The absorption and emission of light are highly dependent on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Structural modifications that alter this energy gap can be used to tune the photophysical properties of the molecule.

Studies on related polyarylquinoline derivatives have shown that the introduction of electron-donating and electron-accepting groups can create donor-π-acceptor systems, leading to intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This often results in a red-shift in the absorption and emission spectra. For Phenyl-(3-phenylisoquinolin-4-yl)methanone, the benzoyl group acts as an electron-withdrawing moiety, and the phenylisoquinoline core can act as the donor. The introduction of strong electron-donating groups on the 3-phenyl ring would likely enhance this ICT character, leading to a bathochromic shift in its fluorescence.

The photophysical properties of similar bis-quinolin-3-yl-chalcones have been shown to be sensitive to solvent polarity, exhibiting positive solvatochromism. nih.gov This indicates a more polar excited state compared to the ground state, a characteristic of molecules with significant ICT character. It is plausible that Phenyl-(3-phenylisoquinolin-4-yl)methanone would exhibit similar behavior.

The following data table summarizes the observed photophysical properties of some substituted quinoline derivatives, which can serve as a model for predicting the effects of substitution on Phenyl-(3-phenylisoquinolin-4-yl)methanone.

| Compound (Substituted Quinoline Derivative) | Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| 4,6,8-triphenylquinoline-3-carbaldehyde | -H | 286 | 424 |

| 4-(p-methoxyphenyl)-6,8-diphenylquinoline-3-carbaldehyde | -OCH₃ | 290 | 430 |

| 4-(p-chlorophenyl)-6,8-diphenylquinoline-3-carbaldehyde | -Cl | 288 | 426 |

Data adapted from studies on 4,6,8-triarylquinoline-3-carbaldehyde derivatives. researchgate.net

Stereochemical Aspects and Conformational Analysis in Material Performance

The three-dimensional structure and conformational flexibility of Phenyl-(3-phenylisoquinolin-4-yl)methanone are critical determinants of its properties in the solid state, which is particularly relevant for applications in materials science. The molecule possesses a degree of rotational freedom around the single bonds connecting the phenyl and benzoyl groups to the isoquinoline core.

The relative orientation of the three aromatic rings will be governed by a balance of steric hindrance and electronic effects. It is expected that the phenyl and benzoyl groups are not coplanar with the isoquinoline ring due to steric repulsion between the ortho-hydrogens. This twisted conformation will affect the extent of π-conjugation across the molecule, which in turn influences its electronic and photophysical properties. A more planar conformation would lead to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra.

Conformational analysis of similar diaryl ketone systems has shown that the two aryl groups attached to the carbonyl can adopt various conformations, with the most stable being a non-planar arrangement to minimize steric strain. mdpi.com The specific dihedral angles will depend on the nature and position of any substituents.

Q & A

What are the recommended synthetic routes for Phenyl-(3-phenylisoquinolin-4-yl)methanone, and how can reaction conditions be optimized for high yields?

The compound can be synthesized via McMurry coupling or Friedel-Crafts acylation to construct the isoquinoline core and aryl ketone moieties. For example, McMurry coupling of 3-phenylisoquinoline-4-carbaldehyde with a benzophenone derivative under titanium(IV) chloride catalysis yields the target compound. Optimization involves:

- Temperature control : Reactions are typically run at reflux (e.g., 80–110°C in toluene) to balance reaction rate and side-product formation.

- Catalyst stoichiometry : Titanium(IV) chloride is used in equimolar ratios to substrates .

- Purification : Flash chromatography (20:80 EtOAc/hexanes) effectively isolates the product with >85% purity .

Advanced optimization may require Design of Experiments (DoE) to evaluate interactions between variables like solvent polarity, temperature, and catalyst loading.

How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?

Discrepancies between NMR (e.g., unexpected splitting patterns) and X-ray data (e.g., bond-length anomalies) often arise from dynamic conformational changes or crystal-packing effects . To resolve these:

- Perform variable-temperature NMR to assess rotational barriers of aryl groups.

- Use density functional theory (DFT) calculations to model equilibrium geometries and compare with crystallographic data .

- Check for twinned crystals or disordered moieties in X-ray datasets using SHELXL refinement tools .

For example, a mismatch in dihedral angles between NMR-derived models and X-ray structures may indicate solvent-induced lattice distortions.

What advanced analytical techniques are critical for characterizing electronic properties and stability?

- High-resolution mass spectrometry (HRMS-ESI+) : Validates molecular weight (e.g., observed m/z 247.0941 vs. calculated 247.0946) and detects isotopic patterns .

- UV-Vis and fluorescence spectroscopy : Assess π→π* transitions and excited-state dipole moments (e.g., using solvatochromic shifts in solvents like DMSO or acetonitrile) .

- Differential scanning calorimetry (DSC) : Determines thermal stability and melting points (e.g., 74–76°C for related methanone derivatives) .

- Molecular dynamics (MD) simulations : Analyze ligand-protein binding stability via RMSD and RMSF metrics (e.g., for antimicrobial activity studies) .

How should researchers address low yields or side-product formation during scale-up synthesis?

Common issues include competing polymerization of ketone intermediates or oxidation of the isoquinoline moiety . Mitigation strategies:

- Inert atmosphere : Use argon or nitrogen to prevent oxidation.

- Stepwise temperature ramping : Gradually increase heat to avoid exothermic side reactions.

- Additives : Introduce radical scavengers (e.g., BHT) or Lewis acids (e.g., ZnCl₂) to suppress unwanted pathways .

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to detect intermediates.

What computational methods are suitable for predicting biological activity or photophysical properties?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like Peptide Deformylase (PDF) .

- Time-dependent DFT (TD-DFT) : Simulate electronic transitions and compare with experimental UV-Vis spectra .

- MD simulations : Evaluate stability of protein-ligand complexes over 100-ns trajectories, analyzing hydrogen bonds and hydrophobic interactions .

For photophysical applications, calculate Singlet-Triplet energy gaps to assess potential as a photosensitizer.

What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Keep at −20°C in amber vials to prevent photodegradation; avoid long-term storage due to hydrolysis risks .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to airborne particulates.

- Disposal : Follow EPA guidelines for ketone-containing waste, using certified hazardous waste contractors .

- Emergency measures : In case of skin contact, wash with 10% ethanol/water solution and seek medical attention .

How can researchers validate crystallographic data when twinning or disorder is suspected?

- SHELXD/SHELXE : Use dual-space algorithms to solve structures from twinned data .

- PLATON SQUEEZE : Remove disordered solvent molecules from the electron density map.

- Rigid-body refinement : Apply constraints to disordered moieties (e.g., phenyl rings) to improve model accuracy .

Report Flack parameters to confirm absolute configuration if chirality is present.

What strategies are recommended for resolving poor solubility in biological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyloxy) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.